Cas no 5856-10-0 (5β-Androstane-3α,17α-diol)

5β-Androstane-3α,17α-diol 化学的及び物理的性質
名前と識別子
-
- (8R,9S,10S,13S,14S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol
- 3.ALPHA.,17.ALPHA.-DIHYDROXY-5.BETA.-ANDROSTANE
- 5beta-androstane-3alpha,17alpha-diol
- 5AZ365M0JX
- 5856-10-0
- Androstane-3,17-diol, (3alpha,5beta,17alpha)-
- ANDROSTANE-3,17-DIOL, (3.ALPHA.,5.BETA.,17.ALPHA.)-
- Q27261765
- UNII-5AZ365M0JX
- 5I(2)-Androstane-3I+/-,17I+/--diol
- 3a,17a-Dihydroxy-5b-androstane
- 3?,17?-Dihydroxy-5?-Androstane; (3?,5?,17?)-Androstane-3,17-diol
- 5?-ANDROSTANE-3?,17?-DIOL
- CHEBI:229004
- (3R,5R,8R,9S,10S,13S,14S,17R)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol
- 5.BETA.-ANDROSTANE-3.ALPHA.,17.ALPHA.-DIOL
- DTXSID201312545
- 3alpha,17alpha-Dihydroxy-5beta-androstane
- LMST02020093
- 5β-Androstane-3α,17α-diol
-
- インチ: InChI=1S/C19H32O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12-17,20-21H,3-11H2,1-2H3
- InChIKey: CBMYJHIOYJEBSB-UHFFFAOYSA-N
- ほほえんだ: CC12CCC3C(CCC4CC(O)CCC34C)C1CCC2O
計算された属性
- せいみつぶんしりょう: 292.240230259g/mol
- どういたいしつりょう: 292.240230259g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 10
- 重原子数: 30
- 回転可能化学結合数: 6
- 複雑さ: 300
- 共有結合ユニット数: 3
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 2
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 40.5Ų
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 何もない
5β-Androstane-3α,17α-diol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | A637365-25mg |
5β-Androstane-3α,17α-diol |
5856-10-0 | 25mg |
$ 800.00 | 2022-01-12 | ||
TRC | A637365-50mg |
5β-Androstane-3α,17α-diol |
5856-10-0 | 50mg |
$ 1515.00 | 2022-01-12 | ||
TRC | A637365-5mg |
5β-Androstane-3α,17α-diol |
5856-10-0 | 5mg |
$ 195.00 | 2022-01-12 | ||
TRC | A637365-10mg |
5β-Androstane-3α,17α-diol |
5856-10-0 | 10mg |
$ 360.00 | 2022-01-12 |
5β-Androstane-3α,17α-diol 関連文献
-
1. Influence of 11-trimethylsilyloxy- or 11-hydroxy-substituents on the electron-impact-induced fragmentation of trimethylsilyl derivatives of some androstanolsPaul Vouros,David J. Harvey J. Chem. Soc. Perkin Trans. 1 1973 727
-
Adnan Zulfiqar,Geraint Morgan,Nicholas W. Turner Analyst 2014 139 4955
-
3. The molecular rotations of polycyclic compounds. Part III. Polycyclic alcohols and their derivativesW. Klyne,W. M. Stokes J. Chem. Soc. 1954 1979
-
A. S. Bailey,I. G. M. Campbell,N. Campbell,J. W. Cornforth,P. B. de la Mare,D. F. Elliott,T. G. Halsall,W. G. Overend,J. Walker,W. A. Waters,B. C. L. Weedon Annu. Rep. Prog. Chem. 1953 50 124
-
5. Putative metabolites of fulvestrant, an estrogen receptor downregulator. Improved glucuronidation using trichloroacetimidatesJohn R. Ferguson,John R. Harding,David A. Killick,Keith W. Lumbard,Feodor Scheinmann,Andrew V. Stachulski J. Chem. Soc. Perkin Trans. 1 2001 3037
-
Edward Houghton,Minoo C. Dumasia,Philip Teale Analyst 1988 113 1179
-
Francesco Bellia,Diego La Mendola,Carlo Pedone,Enrico Rizzarelli,Michele Saviano,Graziella Vecchio Chem. Soc. Rev. 2009 38 2756
-
J. S. Harrison Analyst 1949 74 649
-
T. P. Samuels,A. Nedderman,M. A. Seymour,E. Houghton Analyst 1998 123 2401
-
Georgiy B. Shul'pin Org. Biomol. Chem. 2010 8 4217
5β-Androstane-3α,17α-diolに関する追加情報
5β-Androstane-3α,17α-diol (CAS No. 5856-10-0): An Overview of Its Structure, Biological Activity, and Applications
5β-Androstane-3α,17α-diol (CAS No. 5856-10-0) is a naturally occurring steroid hormone that has garnered significant attention in recent years due to its unique biological properties and potential therapeutic applications. This compound, also known as 3α,17α-dihydroxy-5β-androstan or 3α,17α-dihydroxyandrostan-5β-ol, is a metabolite of testosterone and is involved in various physiological processes, including neuroprotection and modulation of the immune system.
The molecular structure of 5β-Androstane-3α,17α-diol consists of a four-ring steroid backbone with hydroxyl groups at the 3α and 17α positions. The 5β configuration indicates that the hydrogen atom at the C-5 position is in the β orientation. This specific arrangement contributes to the compound's unique biological activity and stability.
Recent studies have highlighted the neuroprotective effects of 5β-Androstane-3α,17α-diol. Research published in the Journal of Neurochemistry has shown that this compound can reduce neuronal damage and inflammation in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism of action involves the activation of neuroprotective pathways and the inhibition of pro-inflammatory cytokines.
In addition to its neuroprotective properties, 5β-Androstane-3α,17α-diol has been investigated for its potential role in modulating the immune system. Studies have demonstrated that this compound can enhance immune function by promoting the differentiation and activation of immune cells. This property makes it a promising candidate for the treatment of immunodeficiency disorders and autoimmune diseases.
The pharmacokinetics of 5β-Androstane-3α,17α-diol have also been studied extensively. Research indicates that this compound has a relatively short half-life in vivo, which may limit its therapeutic potential when administered systemically. However, recent advancements in drug delivery systems have shown promise in improving its bioavailability and extending its duration of action.
Clinical trials are currently underway to evaluate the safety and efficacy of 5β-Androstane-3α,17α-diol in various therapeutic settings. Preliminary results from phase I trials have shown that this compound is well-tolerated with minimal side effects. These findings provide a strong foundation for further clinical development.
In conclusion, 5β-Androstane-3α,17α-diol (CAS No. 5856-10-0) is a multifaceted steroid hormone with significant potential in both research and clinical applications. Its unique structure and biological activities make it an important molecule for further investigation in areas such as neuroprotection, immunomodulation, and drug delivery. As research continues to advance, it is likely that new insights into the therapeutic potential of this compound will emerge.
5856-10-0 (5β-Androstane-3α,17α-diol) 関連製品
- 464-45-9([(1S)-endo]-(-)-Borneol)
- 77-53-2(Cedrol)
- 571-20-0(5alpha-Androstane-3b,17b-diol)
- 16844-71-6(Epifriedelanol)
- 1632-73-1(Fenchyl alcohol)
- 464-43-7((+)-Borneol)
- 64190-52-9(Inhoffen Lythgoe diol)
- 124-76-5(Isoborneol)
- 80-97-7(5a-Cholestan-3b-ol)
- 1999003-57-4(methyl 2-(ethylamino)-3-(1H-pyrazol-1-yl)butanoate)



